![molecular formula C24H17F3O3S B3013528 Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 955976-32-6](/img/structure/B3013528.png)
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a compound that appears to be related to a class of benzofuran-2-yl(phenyl)methanone derivatives. These derivatives have been synthesized and evaluated for various biological activities, including their potential as probes for β-amyloid plaques in Alzheimer's disease, as α-amylase inhibitors, and for their radical scavenging activities . The specific compound , while not directly mentioned in the provided papers, likely shares similar chemical properties and potential applications due to the structural similarities.
Synthesis Analysis
The synthesis of related benzofuran-2-yl(phenyl)methanone derivatives typically involves a Rap-Stoermer condensation reaction . Additionally, the synthesis of similar sulfone compounds, such as 3,5-bis(trifluoromethyl)phenyl sulfones, employs an alkylation/oxidation two-step sequence starting from commercially available thiophenol . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the trifluoromethyl group and the sulfinyl moiety.
Molecular Structure Analysis
The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives is characterized by the presence of a benzofuran ring system attached to a phenyl methanone group . The presence of substituents such as the trifluoromethyl group and the sulfinyl group in the compound of interest would likely influence its electronic properties and steric hindrance, which could affect its reactivity and binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives can be influenced by the substituents on the benzofuran ring and the phenyl group. For instance, compounds with a N,N-dimethylamino group have shown high affinity for Aβ(1-42) aggregates . The presence of a sulfinyl group in the compound of interest may also confer unique reactivity, as seen in the Julia-Kocienski olefination reaction where sulfones are used to generate alkenes and dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-2-yl(phenyl)methanone derivatives are determined by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, lipophilicity, and overall stability . The sulfinyl group may also contribute to the compound's polarity and potential for forming hydrogen bonds, which could be relevant for its solubility and interaction with biological molecules.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant application of related benzofuran compounds involves their antimicrobial properties. For instance, substituted phenyl benzofuran methanones have been synthesized and screened for antibacterial and antifungal activities, showcasing potential in combating microbial infections (Ashok et al., 2017). Additionally, similar benzofuran derivatives have demonstrated antimicrobial properties, suggesting potential applications in pharmaceuticals (Kenchappa et al., 2016).
Biological Activities and Synthesis
Research has also delved into the synthesis of benzofuran compounds with various biological activities. A study reported the synthesis of novel benzofuran derivatives with herbicidal and insecticidal activities (Wang et al., 2015). Another research focused on the synthesis of benzofuran-2-yl(phenyl)methanone derivatives, which were evaluated as ligands for β-amyloid plaques, indicating potential applications in neurodegenerative disease research (Cui et al., 2011).
Structural and Chemical Analysis
The structural and conformational analyses of related compounds have been a subject of interest. For example, a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds provided insights into their molecular structures using density functional theory (DFT) and X-ray diffraction (Huang et al., 2021).
Polymeric Applications
Research on poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants, utilizing a similar difluoro aromatic ketone monomer, has been conducted to explore properties like hydroxide conductivity and alkaline stability, relevant in material science (Shi et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O3S/c25-24(26,27)18-10-6-7-16(13-18)14-31(29)15-20-19-11-4-5-12-21(19)30-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQDJHDSILHETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

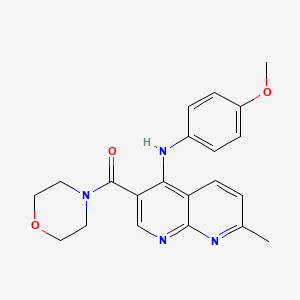
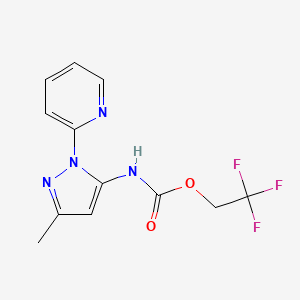
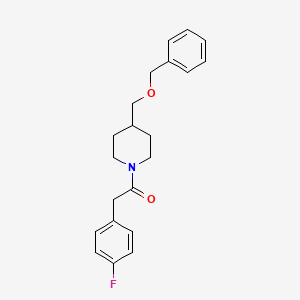
![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
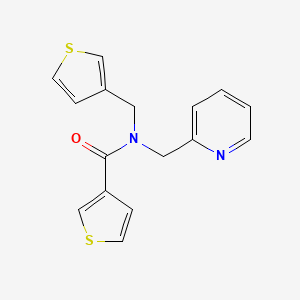
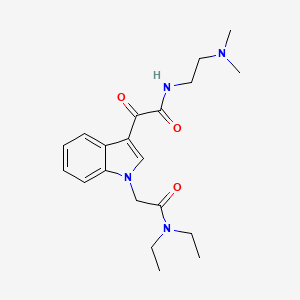
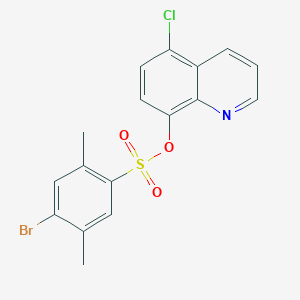
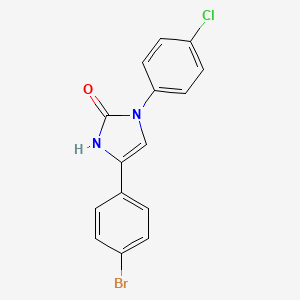
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)